molecular formula C10H14MgN5O13P3 B13077613 magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate

magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate

Cat. No.: B13077613
M. Wt: 529.47 g/mol
InChI Key: BOCAEIPOSULYGK-MCDZGGTQSA-N
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Description

Magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate is a complex organic compound that features a magnesium ion coordinated with a nucleoside phosphate. This compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate typically involves the following steps:

    Nucleoside Phosphorylation: The nucleoside is phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents.

    Magnesium Coordination: The phosphorylated nucleoside is then reacted with a magnesium salt, such as magnesium chloride (MgCl2), under controlled pH and temperature conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale phosphorylation and coordination reactions, utilizing automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming oxo derivatives.

    Reduction: Reduction reactions can occur at the phosphate groups, leading to the formation of phosphite derivatives.

    Substitution: Nucleophilic substitution reactions can take place at the phosphate groups, resulting in the exchange of phosphate with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in aprotic solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts or under mild heating.

Major Products

    Oxidation: Oxo derivatives of the nucleoside phosphate.

    Reduction: Phosphite derivatives.

    Substitution: Nucleoside derivatives with substituted phosphate groups.

Scientific Research Applications

Magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying coordination chemistry and nucleoside phosphate interactions.

    Biology: Plays a role in understanding the biochemical pathways involving nucleotides and their metal ion complexes.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the synthesis of nucleotide analogs and other bioactive compounds.

Mechanism of Action

The compound exerts its effects through the coordination of the magnesium ion with the nucleoside phosphate. This coordination influences the stability and reactivity of the nucleoside, affecting various biochemical pathways. The molecular targets include enzymes involved in nucleotide metabolism and signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Magnesium adenosine triphosphate (Mg-ATP): A similar compound where magnesium is coordinated with adenosine triphosphate.

    Magnesium guanosine triphosphate (Mg-GTP): Another similar compound with magnesium coordinated with guanosine triphosphate.

Uniqueness

Magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate is unique due to its specific nucleoside structure and the presence of multiple phosphate groups, which confer distinct chemical and biological properties compared to other magnesium-nucleoside complexes.

Properties

Molecular Formula

C10H14MgN5O13P3

Molecular Weight

529.47 g/mol

IUPAC Name

magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate

InChI

InChI=1S/C10H14N5O13P3.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q-2;+2/t4-,6-,7-,10-;/m1./s1

InChI Key

BOCAEIPOSULYGK-MCDZGGTQSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N.[Mg+2]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N.[Mg+2]

Origin of Product

United States

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